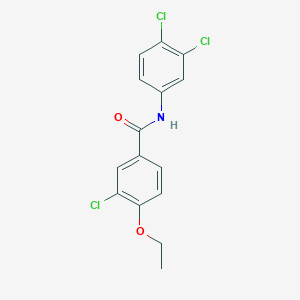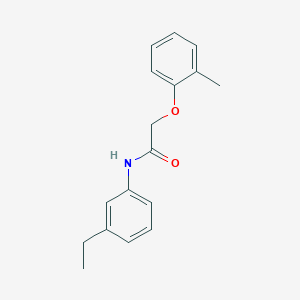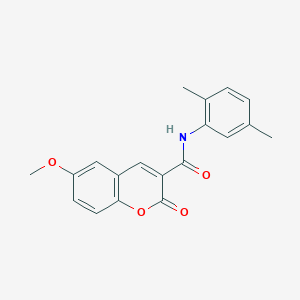![molecular formula C17H18N2O3 B5694680 N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5694680.png)
N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide, also known as DPA-714, is a molecule that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide binds to TSPO, a protein that is involved in the regulation of various cellular processes, including mitochondrial function, apoptosis, and inflammation. The binding of this compound to TSPO leads to the activation of various signaling pathways, including the MAPK/ERK pathway, which ultimately results in the modulation of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. Additionally, this compound has been shown to modulate mitochondrial function and oxidative stress, which are involved in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide is its high affinity and selectivity for TSPO, which makes it a useful tool for the visualization and quantification of TSPO expression in vivo. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for clinical applications.
One of the limitations of this compound is its relatively high cost and limited availability, which can hinder its widespread use in scientific research. Additionally, the use of this compound as a radiotracer requires specialized equipment and expertise, which can limit its use in certain research settings.
Direcciones Futuras
There are several future directions for the use of N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide in scientific research. One potential direction is the development of new radiotracers based on this compound for the visualization and quantification of TSPO expression in vivo. Additionally, the use of this compound in combination with other drugs or therapies for the treatment of various diseases is an area of active research. Finally, the elucidation of the molecular mechanisms underlying the effects of this compound on cellular processes is an important area of future research.
Métodos De Síntesis
The synthesis of N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide involves the reaction of 4-amino-N-(2,5-dimethylphenyl)benzamide with 2-(2,5-dimethylphenoxy)acetyl chloride in the presence of triethylamine. The resulting product is then treated with 4-nitrophenyl chloroformate to obtain this compound.
Aplicaciones Científicas De Investigación
N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide has been extensively studied for its potential applications in various fields, including neuroimaging, cancer research, and inflammation. In neuroimaging, this compound is used as a radiotracer to visualize and quantify the expression of translocator protein (TSPO) in the brain. TSPO is expressed in microglia, astrocytes, and other immune cells in the brain, and its expression is upregulated in various neurological disorders, including Alzheimer's disease, multiple sclerosis, and Parkinson's disease.
In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of various inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-8-9-13(2)15(10-12)21-11-16(20)22-19-17(18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDKYHXNMCAYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)ON=C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)O/N=C(/C2=CC=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B5694629.png)
![5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5694641.png)

![2-[(benzyloxy)amino]-4,6-dimethylpyrimidine](/img/structure/B5694654.png)
![(cyanomethyl)[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694657.png)


![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)

![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)
